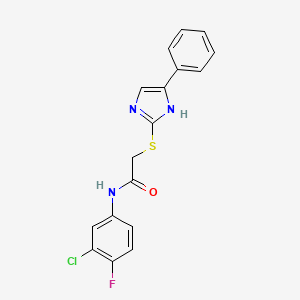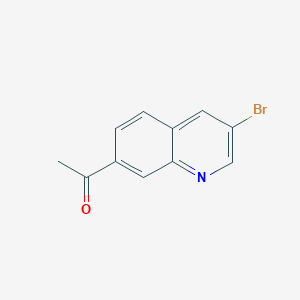
1-(3-Bromoquinolin-7-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular formula of 1-(3-Bromoquinolin-7-yl)ethanone is C11H8BrNO . The InChI code is 1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Bromoquinolin-7-yl)ethanone is 250.09 . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Synthesis, Cytotoxic Activity, and Fluorescence Properties : A study described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, focusing on their structure-activity relationships for cytotoxic derivatives. Selected compounds showed cytotoxic activity against various cancer cell lines, and their fluorescence properties were also analyzed (Kadrić et al., 2014).
Structural and Spectroscopic Characterizations
Synthesis, Crystal Structure, and DFT Computations : Another research focused on the synthesis and structural characterization of novel quinoline derivatives, employing spectroscopic techniques and density functional theory (DFT) computations to elucidate their structures (Murugavel et al., 2016).
Antituberculosis and Cytotoxicity Studies
Antituberculosis and Cytotoxicity : The synthesis of 3-heteroarylthioquinoline derivatives was reported, with some compounds showing significant activity against Mycobacterium tuberculosis. Their cytotoxic effects were evaluated, revealing minimal toxicity against mouse fibroblast cell lines (Chitra et al., 2011).
Antioxidant and Antidiabetic Potential
Antioxidant, CT-DNA Binding, and Molecular Docking Studies : Research on chloroquinoline derivatives indicated potential antioxidant and antidiabetic properties, with studies on CT-DNA binding interactions and molecular docking to explore their binding mechanisms and effects on glycogen phosphorylase, suggesting potential as antidiabetic agents (Murugavel et al., 2017).
VEGFR-II Inhibition in Cancer Therapy
VEGFR-II Inhibitors for Cancer Management : A study on the synthesis of 7-chloroquinolin-4-yl)piperazin-1-yl)ethanone derivatives showed that certain compounds exhibited high cytotoxicity against cancer cell lines, with one compound identified as a potent VEGFR-II inhibitor, highlighting its potential in cancer therapy (Aboul-Enein et al., 2017).
Safety and Hazards
The safety information available indicates that 1-(3-Bromoquinolin-7-yl)ethanone may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
1-(3-bromoquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLGAWAWNDJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromoquinolin-7-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)
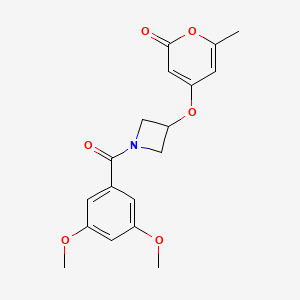

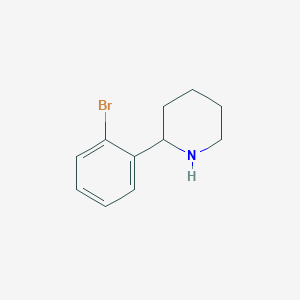
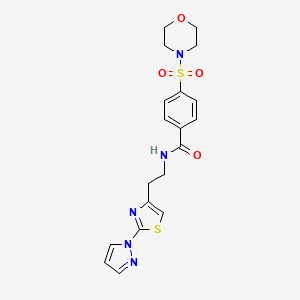
![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)
![2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2825669.png)
![2-[(2,4-Dimethylpyrimidin-5-yl)methyl-(3-methylcyclopentyl)amino]ethanesulfonyl fluoride](/img/structure/B2825670.png)

